

Cellular & Molecular Consequences

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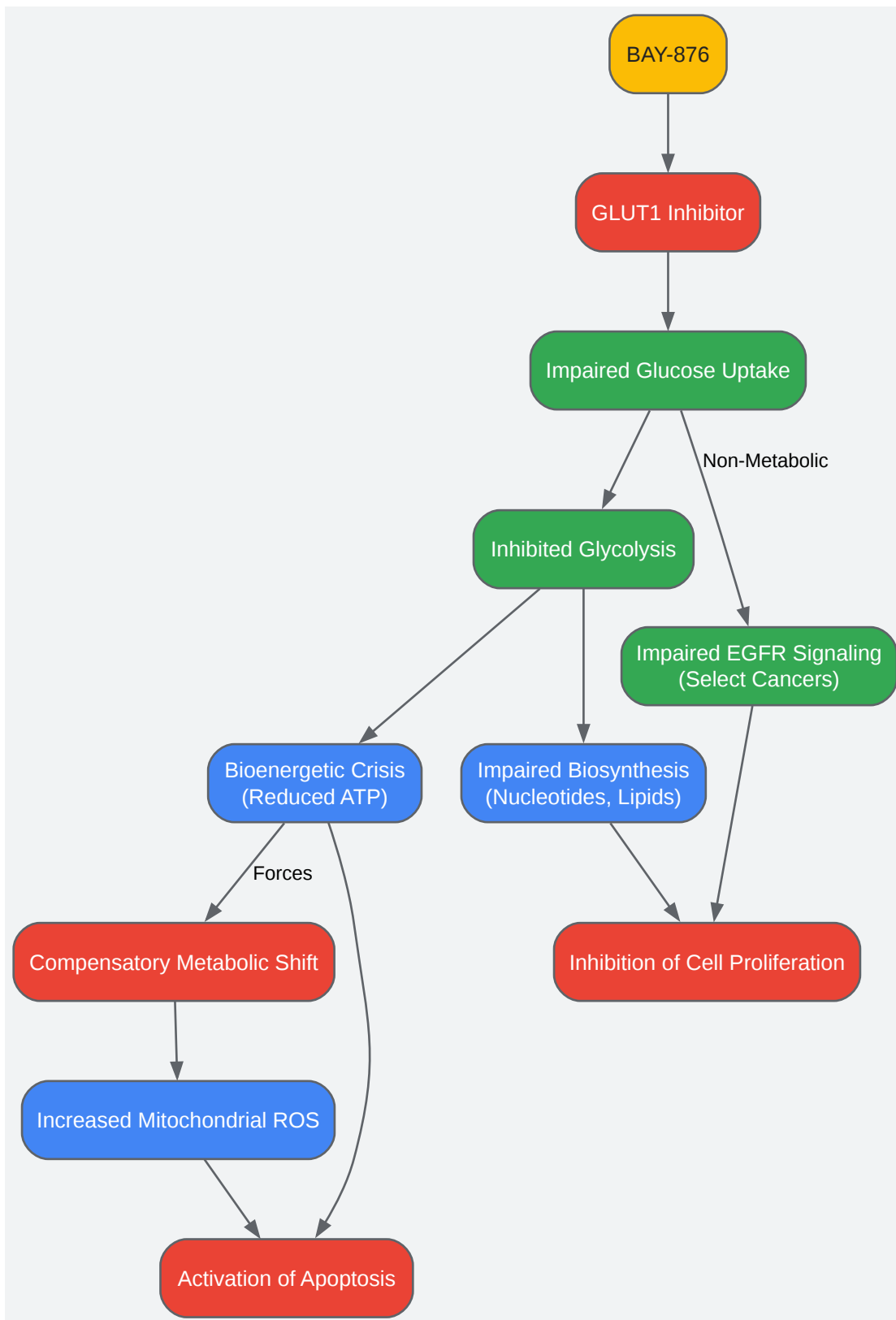
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The inhibition of GLUT1 by **BAY-876** triggers a cascade of downstream cellular events that collectively impair cancer cell survival and proliferation, as illustrated in the following pathway and described thereafter.



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BAY-876 mechanism of action and downstream consequences on cancer cell survival.

The key downstream consequences include:

- **Metabolic Crisis and Bioenergetic Stress:** By blocking glucose, **BAY-876** directly reduces the flux through the glycolytic pathway, leading to a drop in ATP production and a shortage of essential biosynthetic precursors, such as ribose for nucleotides, glycerol for lipids, and serine for amino acids and glutathione synthesis [1] [2].
- **Induction of Oxidative Stress and Apoptosis:** In some cancer models, the metabolic blockade forces a compensatory increase in mitochondrial oxidative phosphorylation (OXPHOS). This shift can lead to an overproduction of reactive oxygen species (ROS), overwhelming the cell's antioxidant defenses and triggering mitochondrial-mediated apoptosis [1].
- **Non-Metabolic Signaling Interference:** Emerging evidence indicates that GLUT1 has signaling functions beyond transport. In lung adenocarcinoma, GLUT1 binds to phosphorylated EGFR (primarily at the Y1068 site) within its extracellular transmembrane region. This interaction stabilizes EGFR and enhances its downstream oncogenic signaling (e.g., JAK-STAT, RAS-RAF, AKT-mTOR). **BAY-876** disrupts this GLUT1-EGFR axis, sensitizing tumor cells to EGFR tyrosine kinase inhibitors like Osimertinib [3].
- **Inhibition of Proliferation and Metastasis:** The collective impact of metabolic and signaling disruption is a potent inhibition of cancer cell proliferation. Furthermore, **BAY-876** has been shown to inhibit the expression of epithelial-mesenchymal transition (EMT)-related factors, thereby reducing the metastatic potential of cancer cells [4].

Experimental Evidence & Protocols

The efficacy of **BAY-876** has been validated across diverse cancer types, both in vitro and in vivo. Key experimental findings and methodologies are summarized below.

Cancer Type	Model System	Key Findings	Reference
Hepatocellular Carcinoma (HCC)	In vivo tumor models; Microcrystalline formulation	Sustained-release injection inhibited glucose uptake, cell proliferation, and EMT.	[4]
Head & Neck Squamous Cell Carcinoma (HNSCC)	HNSCC cell lines (SCC47, FaDu, etc.)	Induced apoptosis; enhanced efficacy of bitter receptor (T2R) agonists.	[5]
Colorectal Cancer (CRC)	CRC cell lines (HCT116, DLD1, etc.); Mouse	Inhibited proliferation, increased mitochondrial ROS and	[1]

Cancer Type	Model System	Key Findings	Reference
	xenograft	apoptosis.	
Lung Adenocarcinoma	NSCLC cell lines (H1975, etc.); Xenograft models	Sensitized tumors to EGFR-TKIs (Osimertinib) by disrupting GLUT1-EGFR interaction.	[3]
Clear Cell Renal Cell Carcinoma (ccRCC)	786-O cell line	Showed cytotoxic effect and enhanced efficacy of sunitinib.	[6]
Breast Cancer	MDA-MB-231, 4T1 cell lines	Potently inhibited glycolysis; synergy with mitochondrial-targeting agents.	[7]

Key Experimental Protocols

1. In Vitro Glucose Uptake Assay

- **Principle:** Measure the intracellular accumulation of a fluorescent glucose analog (e.g., 2-NBDG) or the depletion of glucose from the culture medium.
- **Protocol:** Cells are seeded in multi-well plates and pre-treated with **BAY-876** for a set time (e.g., 2-24 hours). For 2-NBDG, cells are incubated with the probe in glucose-free media, then washed and analyzed via flow cytometry or fluorescence microscopy. Alternatively, glucose concentration in the media can be measured using a colorimetric or electrochemical assay over time [5].

2. Cell Viability and Proliferation Assays

- **Common Methods:** MTT, MTS, or Cell Counting Kit-8 (CCK-8) assays.
- **Protocol:** Cells are treated with a concentration gradient of **BAY-876** (e.g., 1 nM to 100 μ M) for 24-96 hours. The tetrazolium dye is added, and after incubation, absorbance is measured at 490 nm. Viability is calculated relative to DMSO-treated controls. For long-term proliferation, colony formation assays are used, where a small number of cells are treated for 7-14 days, then fixed, stained (e.g., crystal violet), and colonies are counted [3] [1] [6].

3. In Vivo Efficacy Studies

- **Model:** Typically mouse xenograft models, where human cancer cells are implanted subcutaneously.
- **Dosing:** Once tumors are established, **BAY-876** is administered. Common routes and formulations include:

- **Oral Gavage:** Prepared in a vehicle like 5% DMSO, 95% corn oil at 0.4 mg/ml [8].
- **Intratumoral Injection:** For localized delivery, a microcrystalline suspension in saline with excipients like Tween 80 and PEG can be used for sustained release [4].
- **Endpoint:** Tumor volume is monitored and compared to vehicle-control groups. Excised tumors can be analyzed via western blot (for GLUT1, cleaved caspase-3, etc.) and immunohistochemistry [4] [3] [1].

Research Applications & Considerations

BAY-876 serves as an excellent chemical probe for investigating GLUT1-dependent biological processes. Its main research applications and limitations are:

- **Key Applications:**

- Validating GLUT1 as a therapeutic target in specific cancer types.
- Studying cancer metabolism, glucose dependency, and the Warburg effect.
- Exploring non-canonical, transport-independent roles of GLUT1 (e.g., in EGFR signaling).
- Developing combination therapies with other metabolic inhibitors (e.g., mitochondrial agents) or targeted drugs (e.g., EGFR-TKIs) [3] [7].

- **Limitations and Future Directions:**

- **Drug Formulation:** Its inherent water insolubility poses a challenge for in vivo delivery, driving the development of novel formulations like microcrystalline suspensions for intratumoral delivery or nanocarriers to improve bioavailability and targeting [4] [2].
- **Therapeutic Windows:** Systemic inhibition of GLUT1 could potentially interfere with glucose metabolism in normal tissues, such as erythrocytes and the blood-brain barrier, which also rely on this transporter. This underscores the need for targeted delivery systems [4].

In summary, **BAY-876** is a powerful and selective tool for dissecting GLUT1's role in cancer biology. Its ability to induce metabolic crisis and disrupt key oncogenic signaling pathways makes it a promising candidate for further therapeutic development, particularly in rational combination strategies.

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References

1. GLUT1 inhibition by BAY - 876 induces metabolic changes and cell... [bmccancer.biomedcentral.com]
2. Harnessing glucose metabolism with nanomedicine for ... [thno.org]
3. GLUT1 sensitizes tumor cells to EGFR-TKIs by binding with ... [biosignaling.biomedcentral.com]
4. A Novel Microcrystalline BAY - 876 Formulation Achieves Long-Acting... [pmc.ncbi.nlm.nih.gov]
5. GLUT1 inhibitor BAY - 876 induces apoptosis and enhances anti-cancer... [nature.com]
6. Exploring the anticancer potential of hydrogen sulfide and BAY - 876 on... [spandidos-publications.com]
7. Exploring the impact of mitochondrial-targeting anthelmintic agents with... [link.springer.com]
8. BAY-876 | GLUT inhibitor | Mechanism | Concentration [selleckchem.com]

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